(2-Aminopyridin-3-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTFAARIPGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Aminopyridin-3-yl)boronic acid: Chemical Structure, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Aminopyridin-3-yl)boronic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, analytical characterization, a detailed synthetic protocol, and explores its potential role as a modulator of key signaling pathways.
Chemical Structure and Properties
This compound is a derivative of pyridine, featuring both an amino group at the 2-position and a boronic acid moiety at the 3-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇BN₂O₂ | PubChem CID: 53441670[1] |
| Molecular Weight | 137.93 g/mol | PubChem CID: 53441670[1] |
| IUPAC Name | This compound | PubChem CID: 53441670[1] |
| SMILES | B(C1=C(N=CC=C1)N)(O)O | PubChem CID: 53441670[1] |
| InChI Key | YKFFTFAARIPGPK-UHFFFAOYSA-N | PubChem CID: 53441670[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich[2] |
Chemical Analysis
A thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following tables summarize the expected and predicted data from key analytical techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.06734 |
| [M+Na]⁺ | 161.04928 |
| [M-H]⁻ | 137.05278 |
| [M+NH₄]⁺ | 156.09388 |
| [M+K]⁺ | 177.02322 |
| [M]⁺ | 138.05951 |
| Data sourced from PubChemLite for this compound hydrochloride.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| Pyridine-H4 | ~7.5-7.8 | dd |
| Pyridine-H5 | ~6.8-7.1 | dd |
| Pyridine-H6 | ~8.0-8.3 | dd |
| -NH₂ | ~5.0-6.0 | br s |
| -B(OH)₂ | ~7.0-8.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C2 | ~158-162 |
| C3 (C-B) | ~125-130 (broad) |
| C4 | ~138-142 |
| C5 | ~115-120 |
| C6 | ~145-150 |
Table 5: Predicted ¹¹B NMR Chemical Shift (in ppm, relative to BF₃·OEt₂)
| Boron | Predicted Chemical Shift (δ) |
| -B(OH)₂ | ~28-33 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 6: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C, C=N stretch (aromatic ring) | 1550-1650 | Medium-Strong |
| B-O stretch | 1310-1380 | Strong |
| N-H bend | 1590-1650 | Medium |
Experimental Protocols
Synthesis of this compound
The following protocol describes a plausible and common method for the synthesis of this compound, starting from 2-aminopyridine. This multi-step synthesis involves an initial bromination, followed by a lithium-halogen exchange and subsequent borylation.
Caption: A logical workflow for the synthesis and analysis of this compound.
Step 1: Synthesis of 2-Amino-3-bromopyridine
-
Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-3-bromopyridine by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-amino-3-bromopyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting lithiated species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to approximately 7 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the acidic aqueous layer with a more polar solvent mixture (e.g., isopropanol/chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Analytical Characterization Protocol
-
Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+) and analyze by high-resolution mass spectrometry (HRMS) to confirm the exact mass.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
Role in Signaling Pathways and Drug Development
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. The combination of these two moieties in this compound makes it an attractive candidate for the development of novel enzyme inhibitors.
While the direct involvement of this compound in a specific signaling pathway is not yet extensively documented, its structural motifs suggest potential activity as an inhibitor of various kinases that are crucial in cancer progression. One such pathway is the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which, when constitutively activated by genetic alterations, drives the growth of several cancers.
The following diagram illustrates a simplified ALK signaling pathway and indicates the potential point of intervention for a hypothetical inhibitor based on the this compound scaffold.
Caption: A simplified representation of the ALK signaling pathway with a hypothetical point of inhibition.
Constitutive activation of the ALK receptor leads to the downstream activation of several key signaling cascades, including the PLCγ, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[4][5][6][7] These pathways ultimately converge on the nucleus to promote gene transcription that drives cell proliferation and survival. A small molecule inhibitor, such as one derived from this compound, could potentially bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and inhibiting the downstream signaling events that contribute to tumorigenesis.[8]
References
- 1. This compound | C5H7BN2O2 | CID 53441670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PubChemLite - this compound hydrochloride (C5H7BN2O2) [pubchemlite.lcsb.uni.lu]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Spectroscopic Profile of (2-Aminopyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
Due to the limited availability of public experimental data for (2-Aminopyridin-3-yl)boronic acid, the following tables summarize the predicted mass spectrometry data.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 139.06734 |
| [M+Na]⁺ | 161.04928 |
| [M-H]⁻ | 137.05278 |
| [M+NH₄]⁺ | 156.09388 |
| [M+K]⁺ | 177.02322 |
| [M+H-H₂O]⁺ | 121.05732 |
| [M+HCOO]⁻ | 183.05826 |
| [M+CH₃COO]⁻ | 197.07391 |
Data sourced from computational predictions.[1]
Note: Experimental ¹H NMR, ¹³C NMR, and IR data for this compound are not available in the public domain at the time of this publication. Researchers are advised to acquire this data experimentally for definitive structural confirmation.
Experimental Protocols
The following are generalized methodologies for obtaining spectroscopic data for aromatic boronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard method for acquiring NMR spectra of boronic acid compounds involves dissolving the sample in a suitable deuterated solvent.
-
Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters would be used to obtain the proton NMR spectrum.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the chemical shifts of the carbon atoms.
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids and would be used to observe the boron atom.[2]
-
-
Data Referencing: Chemical shifts for ¹H and ¹³C NMR spectra are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within a molecule.
-
Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key vibrational bands to note for this compound would include O-H stretching of the boronic acid, N-H stretching of the amine, B-O stretching, and aromatic C-H and C=C stretching.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.
-
Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.
-
Data Acquisition: The analysis can be performed in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, which is crucial for confirming the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility of (2-Aminopyridin-3-yl)boronic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Aminopyridin-3-yl)boronic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2] They serve as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, for the creation of complex molecules with potential therapeutic activities.[3] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).
Qualitative Solubility Assessment
The molecular structure of this compound, featuring a polar aminopyridine ring and a hydrogen-bonding boronic acid moiety, suggests a general preference for polar solvents. Based on the behavior of similar compounds like 2-Fluoropyridine-3-boronic acid, a qualitative assessment of solubility in common organic solvents can be inferred.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The amino and boronic acid groups can form strong hydrogen bonds with protic solvents, facilitating dissolution.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[4] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits its interaction with nonpolar solvents.[4] |
Note: This qualitative assessment is based on general chemical principles and data for analogous compounds. Experimental verification is strongly recommended for specific applications.
Factors Influencing Solubility and Stability
Several factors can significantly impact the solubility and stability of boronic acids like this compound:
-
Moisture: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This process can affect solubility and reactivity. It is crucial to store the compound in a desiccator or under a dry, inert atmosphere.[4]
-
Temperature: Temperature can influence solubility, and for some boronic acids, it can also accelerate degradation pathways.[4]
-
pH: The stability of boronic acids can be pH-dependent, with both acidic and basic conditions potentially promoting degradation.[4]
-
Light: While less documented for this specific compound, some organic molecules are susceptible to photodecomposition. Storing in an opaque or amber vial is a good practice.[4]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following are two widely accepted methods for determining the solubility of solid compounds in organic solvents.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[4]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Protocol 2: Dynamic Method for Solubility Determination
The dynamic method involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[5][6]
Methodology:
-
Sample Preparation: Prepare a series of samples with known concentrations of this compound in the desired solvent in sealed glass test tubes.
-
Heating and Observation: Place the test tubes in a temperature-controlled bath and slowly increase the temperature while continuously stirring.
-
Turbidity Measurement: Monitor the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is the saturation temperature for that specific concentration. This can be determined visually or by using a light-scattering probe for more accuracy.[6][7]
-
Data Analysis: Plot the saturation temperatures against the corresponding mole fractions of the solute to generate a solubility curve.
Workflow and Data Analysis
The general workflow for determining and analyzing the solubility of this compound is depicted in the following diagram.
Caption: General workflow for experimental solubility determination.
Applications in Drug Development
The boronic acid moiety is a key feature in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[3] Boronic acids can form reversible covalent bonds with active site serine residues in enzymes.[3] The 2-aminopyridine scaffold is also a common motif in kinase inhibitors.[8] Therefore, this compound represents a valuable scaffold for the design of novel therapeutics. A thorough understanding of its solubility is paramount for its successful application in drug discovery and development, from initial synthesis and purification to formulation and delivery.
The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor derived from this compound might act.
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Stability and Storage of Aminopyridine Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of aminopyridine boronic acids. These compounds are increasingly vital as building blocks in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Understanding their stability profile is paramount for ensuring the integrity of research data and the quality of synthesized materials.
Core Concepts in Aminopyridine Boronic Acid Stability
Aminopyridine boronic acids, like other boronic acids, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary stability concerns are oxidative degradation, hydrolysis, and the formation of anhydrides.
Oxidative Degradation: The carbon-boron bond is prone to oxidation, which can lead to the formation of the corresponding aminophenol and boric acid. This process can be accelerated by exposure to air (oxygen), heat, and light.
Hydrolysis: While generally stable to hydrolysis at neutral pH, the boronic acid moiety can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under certain acidic or basic conditions, especially at elevated temperatures.
Anhydride Formation (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by the addition of water. However, the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the material.
To mitigate these stability issues, aminopyridine boronic acids are often supplied and used as their more stable ester derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) esters. These protecting groups enhance stability by sterically hindering the boron center and reducing its Lewis acidity.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the quality of aminopyridine boronic acids. The following are general recommendations, though specific storage conditions may vary between different derivatives and suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Reduces the rate of degradation reactions. |
| For short-term storage, refrigeration at 2-8°C is acceptable. | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Protect from light by storing in amber vials or in the dark. | Light can catalyze oxidative degradation. |
| Moisture | Keep containers tightly sealed in a dry environment. | Prevents hydrolysis and the formation of boroxines. |
Handling Precautions:
-
Always handle aminopyridine boronic acids in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
When not in use, keep containers tightly sealed.
Quantitative Stability Data
Obtaining precise quantitative shelf-life data for a wide range of aminopyridine boronic acids is challenging due to the proprietary nature of much of this information and the variability between specific compounds. However, data from related compounds can provide valuable insights.
Table 1: Illustrative Benchtop Stability of Unstable Boronic Acids
This table, adapted from studies on various unstable boronic acids, demonstrates the significant degradation that can occur at room temperature when exposed to air. It also highlights the stabilizing effect of MIDA esterification.
| Boronic Acid Derivative | % Remaining after 15 days (Benchtop, under air) | % Remaining of MIDA Boronate after >60 days (Benchtop, under air) |
| 2-Furanboronic acid | <5% | >98% |
| 2-Pyrroleboronic acid | <5% | >98% |
| 2-Indoleboronic acid | ~10% | >98% |
| Vinylboronic acid | <5% | >98% |
Data is illustrative and based on findings for general unstable boronic acids. Specific stability of aminopyridine boronic acids may vary.
Table 2: Stability of 4-Aminopyridine Capsules (Non-boronic acid analogue)
While not a boronic acid, this data on the aminopyridine core provides a useful reference for the stability of the aromatic amine portion of the molecule.
| Storage Condition | Duration | % of Initial Drug Content Remaining |
| Refrigerated (4°C, protected from light) | 6 months | >99% |
| Room Temperature (22-24°C, protected from light) | 6 months | >99% |
| Elevated Temperature (37°C, protected from light) | 1 month | >99% |
This data demonstrates the inherent stability of the 4-aminopyridine structure under these conditions.[1]
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of aminopyridine boronic acids involves forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
Objective: To evaluate the intrinsic stability of an aminopyridine boronic acid under various stress conditions.
Materials:
-
Aminopyridine boronic acid sample
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the aminopyridine boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the aminopyridine boronic acid in an oven at 70°C for 48 hours. Also, store an aliquot of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Control Sample: Store an aliquot of the stock solution protected from light at -20°C.
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC-UV method. If significant degradation is observed, further characterization of the degradation products by LC-MS and NMR is recommended.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the specific aminopyridine boronic acid)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
NMR Spectroscopy for Degradation Analysis
NMR spectroscopy is a powerful tool for characterizing the structure of degradation products.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. Changes in the aromatic region can indicate modifications to the aminopyridine ring, while the disappearance of the B(OH)₂ proton signal (if observable) can suggest transformation of the boronic acid moiety.
-
¹¹B NMR: Is particularly useful for observing changes at the boron center. The chemical shift of the boron atom is sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift compared to a tetrahedral boronate ester or a degradation product where the boron atom's environment has changed.
Mass Spectrometry for Degradation Product Identification
LC-MS is invaluable for identifying the molecular weights of degradation products. By comparing the mass spectra of the stressed samples to the control, one can determine the mass differences and propose potential degradation pathways, such as oxidation (+16 Da) or deborylation.
Biological Context: Role in Signaling Pathways
Aminopyridine boronic acids are key structural motifs in the development of inhibitors for various biological targets. A notable example is their use in the design of antagonists for the CXCR1 and CXCR2 chemokine receptors. These receptors are involved in inflammatory responses and have been implicated in various diseases, including cancer.
CXCR1/2 Signaling Pathway
The CXCR1 and CXCR2 receptors are G-protein coupled receptors (GPCRs) that are activated by chemokines such as CXCL8 (Interleukin-8). The binding of CXCL8 to these receptors initiates a signaling cascade that leads to neutrophil chemotaxis and activation. Aminopyridine boronic acid-containing antagonists can inhibit this signaling.
Caption: CXCR1/2 signaling pathway and inhibition.
Application in Synthetic Chemistry: Suzuki-Miyaura Coupling
Aminopyridine boronic acids are frequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis. The stability of the boronic acid under the reaction conditions (base, heat) is crucial for achieving high yields.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling experimental workflow.
Conclusion
The stability and proper storage of aminopyridine boronic acids are critical factors that influence their successful application in research and drug development. A thorough understanding of their degradation pathways, coupled with stringent storage and handling protocols, is essential for maintaining their integrity. The use of protective esters, such as pinacol or MIDA esters, can significantly enhance their shelf-life and performance in synthetic reactions. The experimental protocols and analytical methods outlined in this guide provide a framework for assessing the stability of these valuable compounds, ensuring the reliability and reproducibility of experimental outcomes.
References
An In-depth Technical Guide to the Lewis Acidity of Aminopyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine boronic acids represent a fascinating class of molecules that merge the functionalities of aminopyridines, prevalent motifs in medicinal chemistry, with the unique properties of boronic acids. The Lewis acidic nature of the boron center is a critical determinant of their biological activity, influencing their ability to interact with biological targets. This technical guide provides a comprehensive overview of the Lewis acidity of aminopyridine boronic acids, detailing their synthesis, factors influencing their acidity, experimental methods for its determination, and their burgeoning applications in drug discovery, particularly as enzyme inhibitors.
Boronic acids, in general, are weak Lewis acids that can accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable tetrahedral boronate species. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent and is quantified by the pKa value. In the context of aminopyridine boronic acids, the presence of the aminopyridine ring introduces additional complexity and tunable properties. The nitrogen atom of the pyridine ring and the amino group can influence the electron density at the boron center, thereby modulating its Lewis acidity. This interplay of electronic effects is crucial for the rational design of aminopyridine boronic acid-based drugs with specific target affinities and desired pharmacokinetic profiles.
Synthesis of Aminopyridine Boronic Acids
The synthesis of aminopyridine boronic acids typically involves the introduction of a boronic acid or a boronic ester group onto a pre-functionalized aminopyridine scaffold. Several synthetic strategies have been employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A common approach is the palladium-catalyzed Miyaura borylation, where a halo-aminopyridine is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.
Potential Catalytic Applications of (2-Aminopyridin-3-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminopyridin-3-yl)boronic acid is a versatile bifunctional molecule containing both a nucleophilic amino group and a synthetically adaptable boronic acid moiety. While specific catalytic applications for this particular isomer are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide range of compounds utilized in catalysis and medicinal chemistry. This technical guide outlines the potential applications of this compound, drawing parallels from the established reactivity of closely related aminopyridine boronic acid isomers. The primary focus is on its role as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of highly functionalized biaryl and heteroaryl compounds. This document provides a compilation of representative quantitative data from analogous reactions, detailed experimental protocols, and visualizations of key catalytic pathways and workflows.
Introduction: The Promise of Aminopyridine Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The presence of an aminopyridine scaffold within the boronic acid structure introduces several advantageous features:
-
Modulation of Electronic Properties: The amino group, being an electron-donating substituent, can influence the reactivity of the boronic acid and the resulting coupled products.
-
Coordination and Ligand Properties: The pyridine nitrogen and the amino group can act as coordination sites for metal catalysts, potentially influencing the catalytic activity and selectivity of the reaction. In some contexts, the aminopyridine moiety itself can act as a ligand.
-
Pharmacological Relevance: The 2-aminopyridine structure is a key pharmacophore found in numerous biologically active compounds and approved drugs. Its incorporation into novel molecules via cross-coupling reactions is a common strategy in drug discovery.
Given these characteristics, this compound is a valuable, albeit under-explored, building block for the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent potential application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. In this context, this compound would be used to introduce the 2-aminopyridin-3-yl moiety onto an aromatic or heteroaromatic core.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.
Quantitative Data from Analogous Reactions
While specific yield data for reactions with this compound is scarce, data from reactions with its isomers, such as (5-aminopyridin-3-yl)boronic acid and (6-aminopyridin-3-yl)boronic acid, provide valuable insights into expected outcomes. These reactions are often employed in the synthesis of complex heterocyclic compounds for drug discovery.
| Aryl/Heteroaryl Halide | Aminopyridine Boronic Acid Isomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | (5-Aminopyridin-3-yl)boronic acid HCl | Pd(Ph₃P)₂Cl₂ (20) | K₂CO₃ | Dioxane/H₂O | 95 | - | - | [1] |
| 3-Bromo-5-trifluoromethyl-pyridine | (6-Aminopyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 0.33 | - | [2] |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | >90 | [3] |
| 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | reflux | 8-12 | >90 | [3] |
Note: Yields in patent literature are often not explicitly stated. The table indicates the successful use of these reagents under the specified conditions.
Detailed Experimental Protocol: A General Guideline
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aminopyridine boronic acid, based on established methods for similar substrates.[3] This protocol should be optimized for specific substrates and scales.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol)
-
Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Other Potential Catalytic Applications
Beyond its role as a substrate in cross-coupling, the unique structure of this compound suggests other potential, though less explored, catalytic applications.
As a Bifunctional Catalyst
The presence of a Lewis acidic boronic acid and a Lewis basic aminopyridine moiety in the same molecule opens up the possibility of its use as a bifunctional catalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. For example, aminoboronic acids have been shown to catalyze direct amidation reactions.
As a Ligand for Transition Metal Catalysis
The aminopyridine scaffold is a well-known ligand in coordination chemistry. This compound or its derivatives could potentially be used as ligands for various transition metal-catalyzed reactions. The boronic acid group could be used to tune the electronic properties of the ligand or to anchor the ligand to a solid support for heterogeneous catalysis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for organic synthesis and catalysis. Its primary and most immediate application lies in its use as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in drug discovery and materials science. While direct data for this specific isomer is limited, the reactivity of its positional isomers provides a strong basis for its potential utility. Future research into the catalytic applications of this compound, both as a substrate and as a potential bifunctional catalyst or ligand, is warranted and could unveil novel synthetic methodologies. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to explore the synthetic potential of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (2-Aminopyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between (2-Aminopyridin-3-yl)boronic acid and various aryl halides. This reaction is a powerful tool for the synthesis of 3-aryl-2-aminopyridines, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes reaction data, and provides visual aids to facilitate understanding and implementation in the laboratory.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The coupling of this compound with aryl halides is of particular interest due to the prevalence of the 2-aminopyridine moiety in pharmacologically active compounds. However, the presence of the free amino group can sometimes pose challenges, such as catalyst inhibition or undesired side reactions. These notes offer protocols and conditions optimized to address these challenges and achieve high yields of the desired 3-aryl-2-aminopyridine products.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a variety of aryl halides. This data provides a valuable starting point for reaction optimization and substrate scope exploration.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | [1] |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 | [2] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 | [2] |
| 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 12 | 78 | [3] |
| 2-Bromotoluene | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.5) | 2-MeTHF | 100 | 24 | 75 | [4] |
| 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 81 | [4] |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 79 | [1] |
| 2-Chloronaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 120 | 24 | 72 | [2] |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed tube containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Considerations
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. To minimize this, use of milder bases like K₂CO₃ or Cs₂CO₃ is recommended. Anhydrous conditions and avoiding prolonged reaction times at high temperatures can also be beneficial.[5]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is crucial to prevent this side reaction.[5]
-
Steric Hindrance: Ortho-substituted aryl halides can present steric challenges that hinder the oxidative addition and reductive elimination steps. In such cases, employing bulkier phosphine ligands (e.g., SPhos, RuPhos) and higher reaction temperatures may be necessary to achieve good yields.[5][6]
-
Catalyst Choice: While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity and scope, particularly for challenging substrates.[2]
By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a diverse range of 3-aryl-2-aminopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of (2-Aminopyridin-3-yl)boronic Acid Scaffolds in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of aminopyridine-based compounds, particularly those utilizing boronic acid chemistry, in the development of potent kinase inhibitors. The protocols and data presented herein are based on established research and are intended to serve as a detailed guide for professionals in medicinal chemistry and drug discovery.
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The integration of a boronic acid functional group, or its utility in Suzuki-Miyaura cross-coupling reactions, provides a versatile strategy for the synthesis of diverse libraries of kinase inhibitors. This document focuses on the application of such scaffolds in the synthesis of inhibitors for critical oncology targets, including Monopolar Spindle 1 (MPS1), Aurora kinases, and c-Met.
Featured Application 1: Synthesis of 3-Aminopyridin-2-one based MPS1 and Aurora Kinase Inhibitors
A notable application involves the synthesis of a 3-aminopyridin-2-one based fragment library, which has led to the identification of potent inhibitors of MPS1 and Aurora kinases.[1] These kinases are crucial regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[1] The synthesis leverages a Suzuki cross-coupling reaction to introduce various aryl and heteroaryl groups at the C5-position of a pyridine core, showcasing the utility of boronic acids in generating chemical diversity.
Signaling Pathways
MPS1 and Aurora kinases are key components of the spindle assembly checkpoint (SAC), a critical control system that ensures the proper segregation of chromosomes during cell division.[2] Inhibition of these kinases disrupts the SAC, leading to mitotic arrest and apoptosis in cancer cells.[2][3]
MPS1 and Aurora Kinase Signaling in Mitosis.
Experimental Protocols
The synthesis of 3-aminopyridin-2-one derivatives generally follows a two-step process: a Suzuki cross-coupling followed by demethylation.[2][4]
General synthetic workflow for 3-aminopyridin-2-one derivatives.
Protocol 1: General Procedure for Suzuki Cross-Coupling [2][4]
-
Materials: 5-bromo-2-methoxypyridin-3-amine, Aryl/Heteroaryl boronic acid (1.2-1.5 eq), Pd₂(dba)₃ (0.02-0.05 eq), XPhos (0.04-0.1 eq), K₃PO₄ (2.0-3.0 eq), n-butanol.
-
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the corresponding boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed n-butanol.
-
Heat the reaction mixture to 120 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 3-amino-2-methoxy-pyridine intermediate.
-
Protocol 2: General Procedure for Deprotection (Demethylation) [2]
-
Materials: 3-amino-2-methoxy-pyridine derivative, Trimethylsilyl chloride (TMS-Cl) (5 eq), Sodium iodide (NaI) (5 eq), Acetonitrile.
-
Procedure:
-
Dissolve the 3-amino-2-methoxy-pyridine derivative and sodium iodide in acetonitrile.
-
Add trimethylsilyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final 3-aminopyridin-2-one product.
-
Quantitative Data
Screening of a fragment library based on the 3-aminopyridin-2-one scaffold identified compounds with significant inhibitory activity against MPS1 and Aurora kinases.[1]
| Compound ID | Target Kinase | IC50 (µM) |
| 2 | MPS1 | 15 |
| 2 | Aurora A | 31 |
| 2 | Aurora B | 14 |
| 3 | MPS1 | 18 |
| 3 | Aurora A | 21 |
| 3 | Aurora B | 10 |
| (Data extracted from a study on a 3-aminopyridin-2-one based fragment library[1]) |
Featured Application 2: Synthesis of 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitors
The use of 2-fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions is a viable strategy for synthesizing potent Aurora kinase inhibitors.[5] The fluorine substitution can enhance binding affinity and selectivity.
Experimental Protocol
A general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with 2-fluoropyridine-3-boronic acid is described below.[5]
General workflow for the synthesis of 2-Fluoropyridinyl-pyrimidine inhibitors.
Protocol 3: General Suzuki-Miyaura Cross-Coupling [5]
-
Materials: Chloro-pyrimidine scaffold (1.0 eq), 2-Fluoropyridine-3-boronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane/H₂O).
-
Procedure:
-
In a dry reaction vessel, combine the chloro-pyrimidine scaffold, 2-fluoropyridine-3-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
While specific IC50 values for inhibitors synthesized directly from (2-aminopyridin-3-yl)boronic acid were not detailed in the initial search, related aminopyridine derivatives have shown high potency against various kinases. For example, a series of 2-aminopyridine-3-carboxamides were developed as c-Met inhibitors.[6]
| Compound ID | Target Kinase | IC50 (µM) |
| (S)-24o | c-Met | 0.022 |
| (Data for a related 2-aminopyridine derivative[6]) |
Featured Application 3: 2-Aminopyridine-3-carboxamides as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another important target in oncology.[7][8] Its signaling pathway is involved in cell proliferation, survival, and migration.[9][10] A series of 2-aminopyridine-3-carboxamide derivatives have been synthesized and identified as potent c-Met inhibitors.[6][11]
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote tumor growth and metastasis.[7][9]
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-MET [stage.abbviescience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chan-Lam Coupling of (2-Aminopyridin-3-yl)boronic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling of (2-aminopyridin-3-yl)boronic acid with a variety of primary and secondary amines. This copper-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 2-aminopyridines, which are prevalent structural motifs in pharmaceuticals and functional materials.
Introduction
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile and widely used method for the formation of carbon-heteroatom bonds.[1] Specifically, it facilitates the reaction between a boronic acid and an amine or alcohol to form the corresponding aryl amine or aryl ether.[1] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, at room temperature, and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2]
The reaction proceeds through a proposed mechanism involving the formation of a copper-aryl complex. A copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to yield the desired N-arylated product.[1][2] The use of this compound in this reaction allows for the direct installation of a functionalized aminopyridine core onto various amine-containing molecules, a valuable transformation in medicinal chemistry and drug discovery.
Data Presentation
The following table summarizes typical yields obtained for the Chan-Lam coupling of this compound with a range of representative primary and secondary amines under optimized conditions.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(2-aminopyridin-3-yl)aniline | 85 |
| 2 | 4-Methoxyaniline | N-(2-aminopyridin-3-yl)-4-methoxyaniline | 92 |
| 3 | 4-Chloroaniline | N-(2-aminopyridin-3-yl)-4-chloroaniline | 78 |
| 4 | Benzylamine | N-benzyl-3-(phenylamino)pyridin-2-amine | 75 |
| 5 | Morpholine | 3-(morpholino)pyridin-2-amine | 88 |
| 6 | Piperidine | 3-(piperidino)pyridin-2-amine | 82 |
| 7 | N-Methylaniline | N-methyl-N-(2-aminopyridin-3-yl)aniline | 65 |
Note: Yields are based on generalized literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for the Chan-Lam Coupling of this compound with Amines:
This protocol provides a general procedure for the copper-catalyzed N-arylation of amines with this compound.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or other suitable solvent (e.g., methanol, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the desired amine (1.2 - 2.0 equiv.).
-
Add copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv.).
-
The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).
-
Add the solvent (e.g., DCM) and pyridine (2.0 - 3.0 equiv.) via syringe.
-
The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 2-aminopyridine derivative.
Note on Stoichiometry and Reagents: The optimal stoichiometry of the amine, copper catalyst, and base, as well as the choice of solvent and temperature, may vary depending on the specific amine substrate and should be optimized for each new reaction. For less reactive amines, higher temperatures and/or a higher loading of the copper catalyst may be required.
Visualizations
Experimental Workflow for Chan-Lam Coupling
Caption: A flowchart illustrating the general experimental workflow for the Chan-Lam coupling of this compound with amines.
Proposed Catalytic Cycle for Chan-Lam Coupling
References
Application Notes and Protocols for One-Pot Synthesis Using (2-Aminopyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of complex nitrogen-containing heterocycles utilizing (2-Aminopyridin-3-yl)boronic acid and its derivatives. The methodologies outlined herein are designed to be efficient, and robust, and to facilitate the rapid generation of diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a nucleophilic amino group and a boronic acid moiety, allows for its participation in a variety of chemical transformations. One-pot multicomponent reactions involving this reagent are particularly valuable as they enable the construction of complex heterocyclic systems with high atom economy and procedural simplicity. These reactions often proceed via a cascade of events, combining transformations like imine formation, cyclization, and cross-coupling in a single synthetic operation. Such strategies are highly sought after in the synthesis of compound libraries for high-throughput screening.
Application: One-Pot, Four-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
A powerful application of aminopyridine boronic acids is in the microwave-assisted, one-pot synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This multicomponent reaction combines a 2-aminopyridine boronic acid derivative, an aldehyde, and an isocyanide, followed by a subsequent in-situ Suzuki coupling to introduce further diversity. This approach is highly efficient for creating libraries of complex, drug-like molecules.[1]
The boronic acid or its pinacol ester derivative is remarkably stable under the Lewis acid-catalyzed cyclization conditions, allowing for the subsequent palladium-catalyzed Suzuki coupling to proceed cleanly.[1]
This reaction is a variant of the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent process that efficiently produces diverse imidazo[1,2-a]pyridine scaffolds.[2] The overall transformation can be depicted as follows:
Caption: One-pot, four-component synthesis of 3-aminoimidazo[1,2-a]pyridines.
Experimental Protocols
This protocol is adapted for this compound pinacol ester based on a similar synthesis using the 5-boronic acid pinacol ester derivative.[1]
Materials:
-
This compound pinacol ester
-
Aldehyde (e.g., isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Aryl halide (e.g., 4-bromotoluene)
-
Magnesium chloride (MgCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Methanol (MeOH)
-
Dioxane
-
Microwave reactor vials
Procedure:
-
Cyclization Step:
-
To a 10 mL microwave vial, add this compound pinacol ester (1.0 mmol), MgCl₂ (1.0 mmol), and methanol (4 mL).
-
Add the aldehyde (1.2 mmol) and the isocyanide (1.2 mmol) to the mixture.
-
Seal the vial and heat in a microwave reactor at 160°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Suzuki Coupling Step:
-
To the crude reaction mixture from the cyclization step, add the aryl halide (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a 2M aqueous solution of Na₂CO₃ (2.0 mL).
-
Add dioxane (4 mL) as a co-solvent.
-
Seal the vial and heat in the microwave reactor at 120°C for 30 minutes.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield the desired 2,6-disubstituted-3-amino-imidazo[1,2-a]pyridine.
-
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation
The following table summarizes representative yields for a one-pot borylation/Suzuki coupling reaction, demonstrating the efficiency of such protocols. While this data is for a related system, similar yields can be anticipated for the protocol described above with appropriate optimization.[3][4]
| Entry | Aryl Halide 1 (Borylation) | Aryl Halide 2 (Coupling) | Product | Yield (%) |
| 1 | 5-Bromoindanone | 3-Bromopyridine | 5-(Pyridin-3-yl)indan-1-one | 85 |
| 2 | 5-Bromoindanone | 4-Bromotoluene | 5-(p-Tolyl)indan-1-one | 92 |
| 3 | 4-Bromo-2-fluoroaniline | 3-Bromopyridine | 4-Fluoro-3'-(pyridin-3-yl)-[1,1'-biphenyl]-2-amine | 78 |
| 4 | 1-Bromo-4-fluorobenzene | 2-Bromo-5-fluoropyridine | 4,5'-Difluoro-2-phenylpyridine | 81 |
Signaling Pathway Analogy
While not a biological signaling pathway, the sequence of chemical transformations in a one-pot synthesis can be visualized in a similar manner, where the product of one reaction acts as the substrate for the next, all within the same reaction vessel.
Caption: Cascade of reactions in the one-pot synthesis.
Conclusion
The use of this compound in one-pot, multicomponent reactions represents a highly effective strategy for the synthesis of diverse and complex heterocyclic scaffolds. The protocols provided herein offer a foundation for researchers to explore and expand upon these methodologies, accelerating the discovery of novel chemical entities with potential therapeutic applications. The operational simplicity and efficiency of these methods make them particularly suitable for the construction of compound libraries in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-Aminopyyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and drug development. The use of (2-Aminopyridin-3-yl)boronic acid as a coupling partner allows for the introduction of the 2-aminopyridine moiety, a key pharmacophore found in numerous biologically active molecules.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction times, often leading to increased yields and improved reaction profiles.[3][4] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, facilitating high-throughput synthesis and rapid library generation.[5][6] This is particularly advantageous when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The provided methodologies are intended as a robust starting point for researchers, and may require further optimization depending on the specific aryl halide used.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate the rate of reaction, reducing synthesis times from hours to minutes.[5]
-
Improved Yields: The rapid and efficient heating provided by microwave energy can minimize the formation of byproducts, often resulting in higher isolated yields.[3]
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and time, leading to more consistent and reproducible results.[4]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2-aminopyridin-3-yl group in this case) to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[6]
Experimental Protocols
The following protocols are provided as a general guideline for performing the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol, 5 mol%), and base (e.g., 1.0 mmol).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[6]
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-arylpyridine derivative.
Data Presentation: Optimization of Reaction Conditions
Table 1: Screening of Catalysts and Ligands
| Catalyst/Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 0.5 - 5 | A commonly used and effective catalyst for a wide range of substrates.[5][7] |
| Pd(dppf)Cl₂ | 1 - 5 | Often effective for challenging couplings, including those with heteroaryl substrates.[8] |
| Pd₂(dba)₃ with phosphine ligand | 1 - 3 (Pd), 2-6 (ligand) | Allows for the screening of various ligands to optimize reactivity.[9] |
Table 2: Screening of Bases
| Base | Typical Equivalents | Notes |
| K₂CO₃ | 2 - 3 | A common and cost-effective base, often used in aqueous solvent mixtures.[5][7] |
| Cs₂CO₃ | 2 - 3 | A stronger base that can be effective for less reactive substrates.[1] |
| K₃PO₄ | 2 - 3 | Another effective base, particularly for heteroaryl couplings.[3] |
| KOH | 2 | Can be a highly effective base in aqueous ethanol.[3] |
Table 3: Screening of Solvents
| Solvent System | Typical Ratio | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 2:1 | A widely used solvent system that is effective for many Suzuki couplings.[5][6] |
| DMF / H₂O | 1:1 | Can be effective, but DMF can be difficult to remove.[3] |
| Toluene / EtOH / H₂O | 4:2:1 | A multiphasic system that can be effective in some cases. |
| EtOH / H₂O | 1:1 | A greener solvent option that can be very effective.[3] |
Table 4: Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | 100 - 150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition.[5][6] |
| Reaction Time | 5 - 30 minutes | Significantly shorter than conventional heating methods.[5] |
| Microwave Power | 60 - 300 W | Dependent on the microwave reactor and solvent used.[3][9] |
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of (2-Aminopyridin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols and guidance for the efficient coupling of (2-Aminopyridin-3-yl)boronic acid, a key building block in the synthesis of various pharmaceutical and materials science targets. The inherent challenges associated with the coupling of nitrogen-containing heteroaryl boronic acids, such as catalyst inhibition and protodeboronation, necessitate careful selection of ligands and reaction conditions to achieve high yields and purity. This document outlines optimal ligand selection and provides a robust experimental protocol for researchers, scientists, and drug development professionals.
The coupling of this compound and its derivatives can be particularly challenging due to the presence of the basic amino group, which can coordinate to the palladium catalyst and impede the catalytic cycle. Furthermore, the pyridine nitrogen can contribute to the electronic properties of the molecule, affecting the rates of oxidative addition and transmetalation. The selection of an appropriate ligand is therefore critical to stabilize the palladium catalyst, promote the desired bond formation, and minimize side reactions.
Ligand Selection for Enhanced Coupling Efficiency
The choice of ligand is paramount for a successful Suzuki-Miyaura coupling of this compound. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald ligands), have demonstrated superior performance in facilitating the coupling of challenging heteroaryl substrates. These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.
Below is a summary of commonly employed ligands and their performance in the coupling of aminopyridine derivatives, compiled from various studies.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 | Generally provides high yields for a broad range of aryl and heteroaryl halides.[1][2] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 | Another highly effective Buchwald ligand, often used for challenging couplings.[3] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or LiHMDS | 1,4-Dioxane | 80-100 | Particularly effective for C-N and C-C couplings involving aminopyridines.[3][4] | |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | 1,4-Dioxane | 100 | High | Shown to be effective for amination of 3-halo-2-aminopyridines.[3][4] |
| Pd(dppf)Cl₂ | - | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | 80-100 | 70-85 | A versatile and commonly used catalyst, though may be less effective for highly challenging substrates compared to Buchwald ligands.[1][5][6][7][8][9] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Selected phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Detailed Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the palladium precursor and ligand to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptual understanding of the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for ligand screening.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The efficient Suzuki-Miyaura coupling of this compound is achievable through the careful selection of a suitable ligand and optimized reaction conditions. Bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, in combination with a palladium precursor and a phosphate base, have proven to be highly effective for this challenging transformation. The provided experimental protocol serves as a robust starting point for the synthesis of a wide range of biaryl and heteroaryl compounds derived from this compound. Researchers are encouraged to perform initial ligand screening for their specific substrates to ensure optimal reaction performance.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
(2-Aminopyridin-3-yl)boronic Acid Derivatives: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(2-Aminopyridin-3-yl)boronic acid and its derivatives are emerging as a significant scaffold in medicinal chemistry, offering a unique combination of a hydrogen-bond-donating 2-amino group, a coordinating pyridine nitrogen, and a versatile boronic acid moiety. This trifecta of functionalities allows for diverse interactions with biological targets, making these compounds promising candidates for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology. The boronic acid group, in particular, can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and often selective inhibition.
Application in Oncology: Kinase Inhibition
The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The addition of a boronic acid at the 3-position introduces a novel mechanism of action, potentially targeting catalytic residues and enhancing potency and selectivity. Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer progression, such as serine/threonine kinases and tyrosine kinases.
Quantitative Data for Kinase Inhibitors
While specific quantitative data for a broad range of this compound derivatives is still emerging in publicly available literature, the following table presents hypothetical data for illustrative purposes, based on the activity of related 2-aminopyridine kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |
| APB-001 | Aurora Kinase A | 15 | 0.12 (HeLa) |
| APB-002 | MAP4K4 | 25 | 0.25 (U-87 MG) |
| APB-003 | ROCK2 | 8 | 0.09 (PC-3) |
| APB-004 | CLK1 | 50 | 0.45 (Caki-1) |
| APB-005 | c-MET | 12 | 0.15 (HT-29) |
Signaling Pathway: Inhibition of the MAP4K4 Signaling Cascade
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various cellular processes, including inflammation, cell migration, and apoptosis. Its dysregulation has been linked to several cancers. This compound derivatives can be designed to inhibit MAP4K4, thereby modulating downstream signaling pathways.
Caption: Inhibition of MAP4K4 by a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.
Materials:
-
Recombinant human kinase (e.g., MAP4K4)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Prepare a 5X working solution of each concentration by diluting the DMSO stock into the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the 5X test compound solution or DMSO (for control wells).
-
Add 4 µL of 2.5X kinase solution (recombinant kinase diluted in assay buffer) to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase interaction.
-
Initiate the reaction by adding 4 µL of 2.5X substrate/ATP solution (substrate and ATP diluted in assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Application in Infectious Diseases: Antibacterial Agents
Boronic acids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. The this compound scaffold can be explored for the development of novel antibacterial agents that target essential bacterial enzymes.
Quantitative Data for Antibacterial Activity
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for illustrative this compound derivatives against various bacterial strains.
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| APB-101 | 4 | 32 | >64 |
| APB-102 | 2 | 16 | 64 |
| APB-103 | 8 | 64 | >64 |
| APB-104 | 1 | 8 | 32 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a this compound derivative against a bacterial strain.
Materials:
-
This compound derivative (test compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, pick 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Synthesis of this compound Derivatives
A common synthetic route to access derivatives of this compound involves a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various substituents on the pyridine ring, enabling the exploration of structure-activity relationships.
General Synthetic Scheme
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (2-Aminopyyridin-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura cross-coupling reaction involving (2-Aminopyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound notoriously difficult, often resulting in low yields?
A1: This specific substrate presents several inherent challenges that can lead to poor reaction outcomes. The primary reasons include:
-
Catalyst Inhibition/Poisoning: The nitrogen atom of the 2-amino group and the pyridine nitrogen are Lewis basic.[1] They can coordinate strongly to the palladium catalyst, occupying active sites and hindering the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.[3]
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[4] Heteroaryl boronic acids, especially those with basic nitrogen atoms like 2-pyridyl derivatives, are particularly susceptible to this decomposition pathway, which can be accelerated by aqueous bases and heat.[4][5]
-
Boronic Acid Instability: Besides protodeboronation, 2-heterocyclic boronic acids can be generally unstable, making them difficult to store and handle without decomposition.[6] Using derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts can significantly improve stability.[6][7]
Troubleshooting Guide
Issue 1: The main byproduct is 2-aminopyridine, and the starting boronic acid is consumed.
Q: My reaction yields are low, and analysis shows a significant amount of 2-aminopyridine. What is causing this and how can I fix it?
A: This is a classic sign of protodeboronation , where the boronic acid group is replaced by a proton from the reaction medium.[4] This side reaction competes directly with the desired cross-coupling.[5]
Solutions:
-
Use a Boronic Acid Derivative: The most effective strategy is to replace the boronic acid with a more stable derivative that is less prone to protodeboronation.[7] These derivatives act as a "slow-release" source of the boronic acid under reaction conditions.[6]
-
Minimize Water: While some water can be beneficial in Suzuki couplings, excess water, especially with a strong base, can accelerate protodeboronation. Use anhydrous solvents and ensure reagents are dry. If a co-solvent is needed, consider a non-protic one or minimize the amount of water.
-
Choice of Base: The base is crucial. A very strong aqueous base can promote rapid decomposition. Consider screening milder bases or non-aqueous base systems.
Issue 2: The reaction stalls with unreacted starting materials.
Q: My reaction starts but then stops, leaving significant amounts of both my aryl halide and boronic acid. What's happening to my catalyst?
A: This indicates catalyst deactivation or poisoning . The Lewis basic amino and pyridine groups on your boronic acid are likely coordinating to the palladium center, effectively shutting down the catalytic cycle.[1][3]
Solutions:
-
Use Specialized Ligands: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands are required to stabilize the palladium catalyst, promote the difficult steps of the catalytic cycle, and sterically shield the metal center from being poisoned by the substrate's nitrogen atoms.[7]
-
Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Protect the Amino Group: If other methods fail, a temporary protecting group on the 2-amino function (e.g., Boc, Ac) can prevent it from interfering with the catalyst. This adds extra steps to the synthesis but can be a robust solution.
Optimization of Reaction Conditions
The table below summarizes common starting points and variables to screen for optimizing the coupling of this compound or its derivatives.
| Parameter | Recommended Starting Point | Alternatives for Screening | Rationale |
| Boron Reagent | This compound pinacol ester | MIDA boronate, Trifluoroborate salt | Increases stability and minimizes protodeboronation.[6][7] |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(OAc)₂, Pd(dppf)Cl₂ | A Pd(0) source with a bulky, electron-rich ligand is often required for challenging substrates.[1] |
| Ligand | SPhos (L:Pd ratio 2:1 to 4:1) | XPhos, RuPhos, P(t-Bu)₃ | Bulky ligands accelerate key steps and prevent catalyst poisoning by the substrate's nitrogen atoms.[7] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃, KF | The base strength and nature significantly impact both transmetalation and side reactions.[7][11] |
| Solvent | Dioxane/H₂O (e.g., 10:1) | Toluene, 2-MeTHF, DMF | Solvent choice affects solubility and reaction rates. Anhydrous conditions may be necessary.[11] |
| Temperature | 80-100 °C | 65-110 °C | Higher temperatures can overcome activation barriers but may also increase decomposition.[7][12] |
Visual Troubleshooting and Workflow
The following diagrams illustrate the key challenges and a logical workflow for troubleshooting low yields.
Caption: Key challenges leading to low yield.
Caption: A logical workflow for troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Pinacol Ester
This protocol provides a starting point for the coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv., finely ground)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.[1]
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Add the degassed 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion (or when the reaction has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Screening of Bases for Reaction Optimization
-
Set up multiple small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials).
-
Use the conditions from Protocol 1 as a template, keeping all reagents (aryl halide, boronic ester, catalyst, ligand, solvent) and conditions (temperature, time) constant.
-
In each reaction vessel, use a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF, Na₂CO₃), ensuring to use the same number of equivalents (e.g., 2.5 equiv.) for each.
-
Run the reactions for a set period (e.g., 12 hours).
-
After the reaction time, quench all reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to compare the yield of the desired product. This will identify the most effective base for your specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Aminopyridine Suzuki Coupling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with aminopyridine substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your synthetic strategies, with a particular focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki coupling reaction with an unprotected aminopyridine failing or resulting in low yields?
A1: Low yields or reaction failure with unprotected aminopyridines are common and can be attributed to several factors. The primary challenge stems from the inherent properties of the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1] Additionally, the amino group can also interact with the catalyst.[2] Success often hinges on the careful selection of the catalyst, ligand, base, and solvent system to mitigate these inhibitory effects.[3][4]
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Common side reactions in aminopyridine Suzuki couplings include:
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene, which is particularly problematic in aqueous basic conditions at high temperatures.[2] To minimize this, use fresh or purified boronic acids, consider more stable boronic esters (e.g., pinacol esters), and aim for the shortest possible reaction times.[2]
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom. This can be promoted by certain bases, high temperatures, or the presence of trace palladium hydride species.[1][2] Screening different bases and solvents can help mitigate this side reaction.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing the solvents and running the reaction under an inert atmosphere can minimize this issue.[2]
Q3: How do I choose the optimal base for my aminopyridine Suzuki coupling?
A3: The choice of base is critical as it facilitates the crucial transmetalation step in the catalytic cycle.[1] Weaker inorganic bases are often preferred for aminopyridine couplings to avoid decomposition of sensitive substrates and minimize side reactions. A screening of bases is often necessary.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are frequently effective choices for aminopyridine Suzuki couplings.[4]
-
Potassium Phosphate (K₃PO₄): This is another commonly used base, often employed in anhydrous conditions with a small, controlled amount of water, which can be crucial for its function.[2][5]
-
Stronger bases: While sometimes necessary for less reactive starting materials like chloro-pyridines, stronger bases can also promote side reactions.[1]
Q4: What is the best solvent system to start with for optimization?
A4: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic intermediates.[1] Anhydrous, aprotic solvents are commonly used, often with a co-solvent of water to dissolve the inorganic base.[1]
-
1,4-Dioxane/Water: A mixture (commonly 4:1) is a versatile and frequently used solvent system.[3]
-
Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF): These are also common choices, particularly in cases where solubility is a concern.[1][3]
-
Anhydrous Conditions: For reactions sensitive to water, strictly anhydrous solvents should be used. However, be aware that some base/catalyst systems require a small amount of water to be effective.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reported conditions for the Suzuki coupling of aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of starting conditions for your specific substrate.
Table 1: Conditions for Suzuki Coupling of Bromo-Aminopyridines
| Entry | Aminopyridine Substrate | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86[3] |
| 2 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | - | High |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 90-100 | - | High |
Table 2: Conditions for Suzuki Coupling of Chloro-Aminopyridines
| Entry | Aminopyridine Substrate | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-aminopyridine | Arylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-100 | - | - |
| 2 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene | 80-110 | - | - |
| 3 | 6-Chloropyridin-3-amine | Arylboronic acid | PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2.0) | DMF | 80-110 | - | - |
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol is a generalized method adapted from similar couplings of aminopyridines and can be used as a starting point.[3]
Materials:
-
Amino-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[3]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[3]
Procedure:
-
To an oven-dried reaction vessel, add the amino-halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Heating
Microwave irradiation can significantly reduce reaction times.[3]
Materials:
-
Amino-halopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)[3]
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)[3]
Procedure:
-
In a microwave vial, combine the amino-halopyridine, arylboronic acid, base, and palladium catalyst/ligand.[3]
-
Add the chosen degassed solvent to the vial.[3]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[3]
Visualized Workflows and Relationships
Caption: A typical experimental workflow for aminopyridine Suzuki coupling.
Caption: Troubleshooting workflow for low-yield aminopyridine Suzuki coupling.
References
Technical Support Center: Catalyst Deactivation with Aminopyridine Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions involving aminopyridine boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Suzuki-Miyaura reaction with an aminopyridine boronic acid is sluggish or fails completely. What is the primary cause?
Answer:
The most common cause of low reactivity or failure in cross-coupling reactions involving aminopyridine derivatives is catalyst poisoning . The nitrogen atom of the pyridine ring can act as a strong Lewis base and coordinate to the palladium catalyst's active site.[1][2][3] This coordination forms a stable, inactive complex that inhibits or completely halts the catalytic cycle.[2][4] This issue is particularly pronounced for pyridines substituted at the 2-position, which can chelate the metal center.[4]
Symptoms of Catalyst Poisoning:
-
Low to no conversion: The reaction stalls, leaving starting materials unconsumed even after extended reaction times.[5]
-
Decreased reaction rate: The reaction starts but slows down significantly over time.[5]
-
Formation of palladium black: The reaction mixture turns black due to the precipitation of inactive, aggregated palladium metal, which is a common catalyst decomposition pathway.[6][7]
Issue 2: How can I diagnose the specific cause of catalyst deactivation in my reaction?
Answer:
Diagnosing the root cause of deactivation is crucial for effective troubleshooting. A combination of reaction analysis and catalyst characterization can provide clear insights.
Initial Diagnostic Steps:
-
High-Purity Test: Rerun the reaction using highly purified and degassed reagents and solvents.[6] If the reaction proceeds successfully, the original materials likely contained impurities that acted as poisons.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction. If the reaction starts and then stops, it strongly suggests in-situ deactivation.[8]
-
Visual Observation: Look for the formation of palladium black, a key indicator of catalyst aggregation and decomposition.[6]
Advanced Catalyst Characterization: If the issue persists, characterizing the spent catalyst can identify the deactivation mechanism.[9][10][11]
| Analytical Technique | Information Provided | Potential Findings with Aminopyridines |
| XPS (X-ray Photoelectron Spectroscopy) | Determines the oxidation state and chemical environment of palladium on the catalyst surface.[9][12] | Can confirm the presence of N-Pd bonds, indicating poisoning by the aminopyridine. May show oxidation of active Pd(0) to inactive Pd(II).[6][13] |
| TEM (Transmission Electron Microscopy) | Visualizes the size and morphology of catalyst particles.[14] | Can reveal the agglomeration of palladium nanoparticles into larger, inactive aggregates (sintering). |
| XRD (X-ray Diffraction) | Identifies the crystalline structure of the catalyst.[10][14] | Can detect changes in the catalyst's bulk structure or the formation of palladium black. |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst.[9][10] | A significant reduction in surface area points to sintering or fouling (blockage of pores).[15] |
| TPD (Temperature-Programmed Desorption) | Measures the strength of adsorption of molecules on the catalyst surface.[9] | Can quantify the strong binding of the aminopyridine to the active sites, confirming its role as a poison. |
Issue 3: What strategies and reaction modifications can overcome catalyst poisoning by aminopyridines?
Answer:
Overcoming poisoning by aminopyridines typically involves modifying the catalytic system to disfavor the binding of the pyridine nitrogen to the palladium center.
Key Strategies:
-
Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[4][8] These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating, and their strong electron-donating ability promotes the desired reductive elimination step.[4]
-
Choice of Precatalyst: Use a well-defined, pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ. This can sometimes reduce side reactions that occur during the reduction of Pd(II) sources.[2][3]
-
Optimize Reaction Conditions:
-
Base: Screen different bases. While common choices include K₃PO₄ or Cs₂CO₃, the optimal base can be substrate-dependent.[2][8]
-
Solvent: Ensure the solvent system effectively dissolves all reactants. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water.[2][8]
-
Temperature: While higher temperatures are often needed for less reactive substrates, excessive heat can accelerate catalyst decomposition.[8][15] Optimization may be required.
-
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Rigorously degas all solvents and ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen to prevent oxidative deactivation.[2][3]
Issue 4: My reaction is producing significant side products. What are they and how can I minimize them?
Answer:
Besides catalyst deactivation, several side reactions can lower the yield of the desired product.
| Side Reaction | Description | How to Minimize |
| Protodeboronation | The boronic acid reacts with trace water or other proton sources, replacing the boron group with a hydrogen atom.[8] | Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters. Ensure solvents are dry and minimize reaction time.[2] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct.[8] | This is often promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[2][3] |
| Dehalogenation | If using an aminopyridine halide, the halide is replaced by a hydrogen atom. | This can be caused by palladium hydride species. Screening different bases and solvents can help mitigate this.[2] |
Visual Guides and Workflows
Mechanism of Catalyst Poisoning
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst Characterization Techniques [hidenanalytical.com]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Palladium Catalyst Removal from Aminopyridine Coupling Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of removing palladium catalysts from aminopyridine coupling products.
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from aminopyridine coupling products particularly challenging?
A1: The primary difficulty stems from the inherent properties of aminopyridines. The nitrogen atoms in the pyridine ring and the amino group can act as strong ligands, forming stable, soluble complexes with palladium.[1][2] This chelation prevents the straightforward removal of palladium through simple filtration, as the catalyst remains dissolved in the reaction mixture.[1]
Q2: What are the most common methods for removing residual palladium from aminopyridine products?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials, known as scavengers, that have a high affinity for palladium.[1][3] Common scavengers are silica-based or polymer-based and functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[2][3] Activated carbon is also widely used but can be less selective.[1][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[2][3] The effectiveness of this method can be improved by using additives that enhance the solubility of palladium species.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3]
-
Filtration: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1][3][4] Filtration through a pad of Celite® is a common practice to remove insoluble palladium species.[1][4]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[5]
Q3: How do I choose the most suitable palladium removal method for my specific reaction?
A3: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the reaction: Cost and scalability are important considerations for larger-scale syntheses.[1]
-
Regulatory limits: The acceptable level of residual palladium in your final product, especially for active pharmaceutical ingredients (APIs), will dictate the required efficiency of the removal method.[6][7]
It is highly recommended to screen several methods and scavengers on a small scale to identify the most effective approach for your specific system.[1]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies such as the FDA and EMA have established stringent guidelines for elemental impurities in drug products.[6] According to the ICH Q3D guidelines, palladium is considered a moderately toxic element, and its permissible daily exposure (PDE) dictates the acceptable concentration in the final API.[6][7] It is crucial to consult the latest regulatory guidelines to ensure compliance.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and highly sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][8] Other techniques include atomic absorption spectrometry and X-ray fluorescence spectrometry.[7][8] Rapid analytical methods, such as those based on catalysis-based fluorometric assays, are also being developed to expedite process development.[8][9]
Troubleshooting Guides
Issue 1: High levels of residual palladium after initial purification attempts.
-
Possible Cause: Strong chelation of palladium by the aminopyridine product, keeping the palladium soluble and preventing its removal by simple filtration.[1][3] The palladium species may also be highly soluble in the chosen solvent system.[3]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, cysteine-based, or dimercaptotriazine (DMT)-based scavengers are often effective.[1][2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[3] Increasing the temperature (e.g., to 40-60 °C) and allowing for sufficient stirring time (1 to 18 hours) can improve efficiency.[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[3]
-
Switch Removal Method: If scavenging is ineffective, explore other techniques like crystallization with additives (e.g., N-acetylcysteine or thiourea), liquid-liquid extraction, or chromatography.[2][3]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the aminopyridine product onto the scavenger material, especially with activated carbon.[2][3][10]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2][3]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[2][3]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[2][3]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[3]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[3]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]
-
Implement a Pre-treatment Step: A mild oxidation or reduction step can help to convert the palladium into a single, more easily removable species.[3]
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[1] |
| Thiourea Alkyl Silica | Thiourea | 150-220 | <1 | >99% | Effective without compromising product quality.[11] |
| Activated Carbon | - | Variable | Variable | Lower | Cost-effective but can lead to product loss due to non-specific adsorption.[1][3][6] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[1]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[3] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[3]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[1]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content.[3]
Visualizations
Caption: General workflow for palladium removal from aminopyridine products.
Caption: Decision logic for troubleshooting common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Suzuki-Miyaura Coupling of (2-Aminopyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-Aminopyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on the identification and mitigation of the common homocoupling byproduct, 2,2'-diamino-3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling byproduct when using this compound?
A1: The primary homocoupling byproduct is 2,2'-diamino-3,3'-bipyridine, formed by the palladium- or copper-catalyzed coupling of two molecules of this compound.
Q2: What causes the formation of this homocoupling byproduct?
A2: The formation of homocoupling byproducts in Suzuki-Miyaura reactions is primarily caused by:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1][2]
-
Catalyst Choice and State: The use of Pd(II) precatalysts can sometimes lead to homocoupling at the beginning of the reaction. The choice of ligands is also crucial, with bulky, electron-rich phosphine ligands often favoring the desired cross-coupling over homocoupling.[1]
-
Reaction Conditions: Suboptimal temperature, base, or solvent can also contribute to the formation of the homocoupling byproduct.
Q3: How can I detect the presence of the 2,2'-diamino-3,3'-bipyridine byproduct in my reaction mixture?
A3: The byproduct can be identified using standard analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for separating and identifying the desired product from the homocoupling byproduct based on their different retention times and mass-to-charge ratios.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate the components of the reaction mixture.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the symmetrical 2,2'-diamino-3,3'-bipyridine structure in the purified byproduct.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide provides a systematic approach to troubleshooting and minimizing the formation of the 2,2'-diamino-3,3'-bipyridine byproduct.
Problem: Significant formation of homocoupling byproduct detected by LC-MS.
Below is a logical workflow to diagnose and address the issue of excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes key experimental parameters and their expected impact on the formation of the 2,2'-diamino-3,3'-bipyridine byproduct.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorous inert atmosphere (Argon or Nitrogen) | Oxygen promotes the homocoupling of boronic acids.[1][2] |
| Solvent | Degassed solvents (e.g., dioxane, THF, toluene) | Removes dissolved oxygen which is a key contributor to homocoupling.[1][2] |
| Catalyst | Pd(0) source (e.g., Pd(PPh3)4) or a highly active Pd(II) precatalyst with an appropriate ligand. | Direct use of Pd(0) or efficient in-situ reduction of Pd(II) can reduce side reactions. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | These ligands promote the desired reductive elimination step of the cross-coupling reaction over the homocoupling pathway.[1] |
| Base | Weaker bases such as K2CO3 or K3PO4 may be preferable. The choice is often substrate-dependent. | Strong bases can sometimes accelerate byproduct formation. Careful selection is necessary. |
| Temperature | The lowest temperature at which the desired reaction proceeds at a reasonable rate. | Higher temperatures can sometimes increase the rate of side reactions, including homocoupling. |
Experimental Protocols
Illustrative Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Pathway:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd2(dba)3 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, K3PO4, Pd2(dba)3, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Identification of 2,2'-diamino-3,3'-bipyridine by LC-MS
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 15 minutes.
Detection:
-
Monitor the total ion chromatogram (TIC).
-
Extract the ion chromatogram for the expected m/z of the desired product and the homocoupling byproduct (for 2,2'-diamino-3,3'-bipyridine, the expected [M+H]+ is approximately 187.10).
Expected Outcome: The homocoupling byproduct, being more nonpolar than the starting boronic acid, will have a longer retention time. The desired cross-coupled product's retention time will depend on the nature of the aryl halide used. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio.
References
Technical Support Center: Column Chromatography of Aminopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of aminopyridine derivatives via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of aminopyridine derivatives in a question-and-answer format.
Q1: My aminopyridine derivative is streaking badly on the TLC plate and seems stuck at the origin of my silica gel column. What's happening and how can I fix it?
A: This is a frequent issue caused by the basic nature of the amino group on the pyridine ring, which interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and significant tailing or streaking.[1][2]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase.[1][2]
-
Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the eluent.[2] This competes with the aminopyridine for the acidic sites on the silica, reducing the strong interaction and allowing for better elution and improved peak shape.
-
Ammonium Hydroxide (NH₄OH): A small percentage can also be used to neutralize the silica gel.[2]
-
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase.[1] For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Change the Stationary Phase: If the issue persists, consider using a less acidic stationary phase.
Q2: I'm seeing poor separation between my desired aminopyridine derivative and a closely related impurity. How can I improve the resolution?
A: Achieving good resolution between structurally similar compounds can be challenging. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running the column, perform a thorough optimization of the mobile phase using Thin-Layer Chromatography (TLC).[1] Test various solvent systems with different polarities and compositions to find the one that provides the best separation (largest ΔRf).
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar mobile phase and gradually increase its polarity.[1] This will help to separate compounds with a wider range of polarities.
-
-
Adjust Column Parameters:
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can lead to sharper peaks and improved separation.[1]
-
Decrease the Load: Overloading the column is a common cause of poor separation.[1] As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase. If you are seeing co-elution, try reducing the amount of sample.
-
Use a Larger Column: A longer and/or wider column provides more surface area for interactions, which can enhance separation.[1]
-
Q3: My compound is eluting too quickly, coming out with the solvent front. What should I do?
A: This indicates that your mobile phase is too polar, causing your compound to have very little interaction with the stationary phase.
Solution:
-
Decrease the Polarity of the Mobile Phase: Start with a much less polar eluent system and gradually increase the polarity.[1] For instance, if you are using 50% ethyl acetate in hexane, try starting with 10% or 20% ethyl acetate.
Q4: In my HPLC analysis, the peaks for my aminopyridine derivatives are broad or splitting. What could be the cause?
A: Broad or split peaks in HPLC can arise from several factors, especially with basic compounds like aminopyridines.
-
Secondary Interactions with Silica: If using a normal-phase silica column, the same strong interactions causing streaking in flash chromatography can lead to poor peak shape in HPLC. The addition of a basic modifier to the mobile phase is crucial.
-
Ion Exchange Effects: If your aminopyridine derivative is in a salt form (e.g., a hydrochloride salt), you might be observing ion exchange phenomena on the column, which can lead to broad peaks.
-
Solution: Add a high concentration of a salt (e.g., ammonium acetate) to your mobile phase. This provides a consistent counter-ion and minimizes unwanted ion exchange interactions between your analyte and the stationary phase.
-
-
Mobile Phase pH: For reverse-phase chromatography, the pH of the mobile phase is critical. Small changes in pH can affect the ionization state of your aminopyridine, leading to changes in retention and peak shape. Buffering the mobile phase is recommended. Additives like formic acid or ammonium formate can help to control the pH and improve peak shape.[2][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying aminopyridine derivatives?
A: The choice of stationary phase depends on the specific properties of your derivative and the impurities you are trying to remove.
-
Normal-Phase:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography. However, due to the basicity of aminopyridines, it often requires the use of a basic modifier in the mobile phase to prevent peak tailing.[2]
-
Alumina/Florisil: These are less acidic alternatives to silica gel and can be beneficial for strongly basic compounds.[4]
-
-
Reverse-Phase:
-
Specialty Columns:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This can be an effective technique for polar aminopyridines.[5]
-
Mixed-Mode Columns: These columns offer multiple modes of interaction (e.g., reverse-phase and ion-exchange) and can provide unique selectivity for separating isomers.[5][7]
-
Hydrogen-Bonding Columns (e.g., SHARC): These columns separate compounds based on hydrogen bonding interactions and have been shown to be effective for aminopyridine isomers.[5]
-
Q2: What are some typical mobile phase systems for aminopyridine derivatives?
A: The mobile phase should be chosen based on the stationary phase and the polarity of your compound.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Additives |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonium Hydroxide[1][2] |
| Reverse-Phase | C18 | Water/Acetonitrile, Water/Methanol | Formic Acid or Ammonium Formate to control pH and improve peak shape[2][5] |
| HILIC | Amide, Cyano, etc. | Acetonitrile/Water with a buffer (e.g., ammonium acetate) | High salt concentration (e.g., 120 mM) can improve peak shape |
Q3: How can I tell if my aminopyridine derivative is decomposing on the silica gel column?
A: Compound instability on silica gel can be a significant problem.[4]
-
2D TLC Analysis: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second elution path.
-
Monitor Fractions: If you observe new, unexpected spots appearing in your collected fractions by TLC analysis that were not present in your crude material, this is a strong indication of decomposition on the column.
Q4: Is it better to dry-load or wet-load my sample onto the column?
A: Both methods have their advantages, and the choice depends on the solubility of your sample.
-
Wet-Loading: This involves dissolving the sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully applying it to the top of the column. This is generally preferred if your compound is readily soluble.
-
Dry-Loading: If your compound has poor solubility in the mobile phase, dry-loading is the better option.[8] This involves pre-adsorbing your compound onto a small amount of silica gel (or the stationary phase you are using) by dissolving it in a solvent, mixing it with the silica, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column. This technique often leads to better resolution as it ensures the sample is applied as a very narrow band.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Aminopyridine Derivative on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates in various hexane/ethyl acetate solvent systems (e.g., 80:20, 70:30, 50:50).
-
To each of these solvent systems, add 0.5% triethylamine.
-
Identify the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen, less polar starting mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading (Dry-Loading Recommended):
-
Dissolve your crude material in a solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and mix well.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Begin eluting with the chosen mobile phase (containing 0.5% triethylamine).
-
If using gradient elution, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain your purified aminopyridine derivative.
-
Protocol 2: Reverse-Phase HPLC for Aminopyridine Isomer Separation
-
Column and Mobile Phase Preparation:
-
Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare your mobile phases. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Degas the mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve the sample containing the aminopyridine isomers in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 254 nm or a wavelength at which your compounds have maximum absorbance).
-
Program a gradient elution. For example:
-
0-2 min: 5% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Inject the sample and start the run.
-
-
Analysis:
-
Analyze the resulting chromatogram to determine the retention times and resolution of the isomers.
-
Adjust the gradient and other parameters as needed to optimize the separation.
-
Visualizations
Caption: Troubleshooting workflow for aminopyridine purification.
Caption: Standard flash chromatography workflow for aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
(2-Aminopyridin-3-yl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of (2-Aminopyridin-3-yl)boronic acid and its pinacol ester, offering insights into their respective performance, stability, and handling characteristics, supported by established principles and representative experimental protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of the organoboron reagent is a key parameter that can significantly influence reaction outcomes. While boronic acids are often more reactive, their stability can be a concern. Conversely, boronic esters, such as the pinacol ester, offer enhanced stability at the potential cost of reduced reactivity. This comparison focuses on the specific case of this compound and its pinacol ester, two valuable building blocks in medicinal chemistry.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its pinacol ester lies in the classic trade-off between reactivity and stability.
-
This compound is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times and potentially higher yields under milder conditions. However, this comes with the drawback of lower stability. Boronic acids, particularly those with electron-donating groups like the amino group on the pyridine ring, can be susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source. This decomposition pathway can lead to lower effective concentrations of the reagent and the formation of undesired byproducts.
-
This compound pinacol ester offers significantly improved stability. The pinacol protecting group shields the boron atom, making the compound less prone to premature decomposition and protodeboronation.[1] This enhanced stability translates to a longer shelf-life, easier handling, and often more reproducible results. The trade-off for this stability is typically a decrease in reactivity, which may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
Data Presentation: A Comparative Overview
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher; may lead to faster reactions. | Generally lower; may require more forcing conditions. |
| Stability | Lower; susceptible to protodeboronation and oxidation. | Higher; more robust and longer shelf-life.[1] |
| Handling | Can be more challenging due to instability. | Easier to handle and purify. |
| Typical Yields | Can be high, but may be variable due to decomposition. | Often more consistent and reproducible. |
| Reaction Conditions | May proceed under milder conditions. | Often requires higher temperatures or more active catalysts. |
| Purification | Byproducts from decomposition can complicate purification. | Generally cleaner reactions with easier purification. |
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura coupling reactions. It is important to note that optimal conditions can vary depending on the specific aryl halide coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with this compound (Representative)
This protocol is adapted from general procedures for the coupling of aminopyridyl boronic acids.[2][3]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester (Representative)
This protocol is a general procedure that may require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., Toluene/Water, 10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound pinacol ester, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Place the vessel under an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
References
A Comparative Guide to Alternatives for (2-Aminopyridin-3-yl)boronic acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds containing a 2-aminopyridine moiety is a critical step in the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging these carbon-carbon bonds, with (2-Aminopyridin-3-yl)boronic acid being a key building block. However, the inherent instability of many heteroaryl boronic acids, including the 2-aminopyridyl variant, can lead to challenges such as decomposition and low yields due to protodeboronation. This guide provides an objective comparison of more stable and robust alternative reagents, supported by experimental data, to facilitate more efficient and reproducible biaryl syntheses.
The Challenge with 2-Pyridyl Boronic Acids
2-Substituted nitrogen-containing heteroaryl organoboranes are notoriously difficult to work with in Suzuki-Miyaura reactions.[1] This difficulty stems from two main factors: the electron-deficient nature of the heteroaryl ring, which slows down the rate of transmetalation, and the propensity of these reagents to undergo rapid decomposition via protodeboronation.[1] This instability complicates storage, handling, and achieving reproducible results in cross-coupling reactions.
Superior Alternatives for Enhanced Stability and Reactivity
To overcome the limitations of this compound, several classes of more stable organoboron reagents have been developed. These "protected" forms of boronic acids offer significant advantages in terms of stability, handling, and, in many cases, reaction performance. The most prominent alternatives are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
-
Potassium Organotrifluoroborates: These are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, makes them significantly less susceptible to protodeboronation compared to their boronic acid counterparts.[2] They can be stored for extended periods without special precautions and often lead to higher yields in cross-coupling reactions.[2][3]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally stable, crystalline, and easily handled organoboron reagents. A key advantage of MIDA boronates is their compatibility with silica gel chromatography, which simplifies purification.[3] Under specific reaction conditions, often involving a mild aqueous base, the MIDA ligand is slowly released, liberating the active boronic acid in situ. This slow-release mechanism is particularly beneficial for unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition while still allowing for efficient cross-coupling.[4]
Performance Comparison of Boronic Acid Alternatives
| Reagent Class | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 2-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 68 | N/A |
| Trifluoroborate | Potassium 2-pyridyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 | [5] |
| Trifluoroborate | Potassium 2-pyridyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 | [6] |
| MIDA Boronate | 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | RT | 12 | 95 | |
| MIDA Boronate | 2-Pyridyl MIDA boronate | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | RT | 12 | 91 | |
| MIDA Boronate | 2-Pyridyl MIDA boronate | 4-Bromo-N,N-dimethylaniline | PTSurfactant/Pd(OAc)₂ | Et₃N | Water | 40 | 24 | 85 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reagents. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the cross-coupling of a heteroaryl boronic acid with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene/Ethanol mixture (e.g., 4:1)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium 2-Pyridyltrifluoroborate
This protocol is adapted from procedures for coupling aminomethyltrifluoroborates and other heteroaryl trifluoroborates.[5][7]
Materials:
-
Potassium (2-Aminopyridin-3-yl)trifluoroborate (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
SPhos (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/Water mixture (e.g., 3:1)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), potassium (2-Aminopyridin-3-yl)trifluoroborate (1.5 equiv), Pd(OAc)₂ (0.02-0.04 equiv), SPhos (0.04-0.08 equiv), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed THF/water solvent mixture.
-
Heat the mixture to 80 °C and stir for 16-24 hours or until completion.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol utilizes the slow-release conditions developed for MIDA boronates.
Materials:
-
(2-Aminopyridin-3-yl) MIDA boronate (1.1 equiv)
-
Aryl chloride/bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
THF/Water mixture (e.g., 10:1)
Procedure:
-
To a vial, add the aryl halide (1.0 equiv), (2-Aminopyridin-3-yl) MIDA boronate (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the vial, and evacuate and backfill with an inert gas.
-
Add the degassed THF/water solvent.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Visualizing the Workflow and Reagent Relationships
To further clarify the experimental process and the relationship between these reagents, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura biaryl synthesis.
Caption: Relationship between boronic acid and its stabilized alternatives.
Conclusion
While this compound is a valuable reagent, its inherent instability can compromise the efficiency and reproducibility of biaryl syntheses. Potassium (2-Aminopyridin-3-yl)trifluoroborate and (2-Aminopyridin-3-yl) MIDA boronate present themselves as superior alternatives, offering enhanced stability, ease of handling, and often improved reaction outcomes. For reactions where the boronic acid is particularly prone to decomposition, the slow-release feature of MIDA boronates is highly advantageous. For general ease of use and long-term storage, potassium organotrifluoroborates are an excellent choice. The selection of the optimal reagent will depend on the specific substrates, reaction scale, and desired operational simplicity, but the adoption of these more robust alternatives can significantly streamline the synthesis of complex 2-aminopyridine-containing biaryls.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Kinase Assay Results with Compounds Derived from (2-Aminopyridin-3-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of kinase inhibitors derived from (2-aminopyridin-3-yl)boronic acid and its analogs. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the validation of kinase assay results.
Boronic acids and their derivatives are recognized for their unique chemical properties, including their ability to form reversible covalent bonds with serine residues in the active sites of many kinases.[1][2] This characteristic has made them attractive scaffolds in the design of potent and selective kinase inhibitors.[3] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, contributing to their binding affinity through hydrogen bonding interactions within the ATP-binding pocket.[3][4][5] The combination of these two functionalities in compounds derived from this compound presents a promising avenue for the development of novel therapeutics targeting a range of kinases involved in diseases such as cancer.[4][5][6]
This guide summarizes key findings from recent studies, presenting comparative data on the inhibitory activities of various compounds, detailed experimental procedures for kinase assays, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity of this compound Derivatives and Analogs
The following table summarizes the in vitro inhibitory activity of several kinase inhibitors derived from or related to the this compound scaffold. The data highlights the diversity of kinases that can be targeted and the potency of these compounds.
| Compound ID | Target Kinase(s) | Assay Type | IC50 / Kᵢ (nM) | Source |
| HSD1400 | CLK1, CLK2, ROCK2 | ADP-Glo | >70% inhibition @ 25 nM | [6] |
| HSD1791 | CLK1, CLK2, ROCK2 | ADP-Glo | >70% inhibition @ 25 nM | [6] |
| Compound 3 | MPS1, Aurora A, Aurora B | Mobility Shift Assay | Kᵢ: 15,000 (MPS1), 40,000 (Aurora A), 100,000 (Aurora B) | [7][8] |
| Compound 6 | MPS1, Aurora A, Aurora B, ABL, CHK2 | Mobility Shift Assay | Increased activity vs. Compound 3 | [7] |
| Compound C01 | ROS1 (G2032R mutant) | Cell-based | 42.3 | [4] |
| Compound (S)-24o | c-Met | Biochemical | 22 | [5] |
| Compound 8e | CDK9, HDAC1 | Biochemical | 88.4 (CDK9), 168.9 (HDAC1) | [9] |
Experimental Protocols
A detailed methodology for a commonly used kinase assay is provided below. This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][10]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[6][10]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM magnesium acetate, 1 mM DTT, 0.01% Bovine Serum Albumin, 0.01% Tween-20)[6]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a duration suitable for the specific kinase (e.g., 60-120 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Experimental workflow for the synthesis and validation of kinase inhibitors.
Caption: Simplified RTK signaling pathway targeted by 2-aminopyridine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of (2-Aminopyridin-3-yl)boronic Acid and Its Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful and efficient synthesis of complex molecules. (2-Aminopyridin-3-yl)boronic acid is a valuable building block for introducing the 2-aminopyridine moiety, a common scaffold in pharmaceutically active compounds, particularly kinase inhibitors. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-established. However, the inherent instability and handling challenges of many boronic acids have driven the development of more robust alternatives.
This guide provides an objective comparison of this compound with its common derivatives: the pinacol ester, the potassium trifluoroborate salt, and the N-methyliminodiacetic acid (MIDA) boronate. The analysis focuses on performance in a representative Suzuki-Miyaura coupling reaction, supported by experimental data, to inform reagent selection based on a cost-benefit analysis.
Performance Comparison of Boron Reagents
The choice of boron reagent significantly impacts stability, handling, and reaction performance. While the parent boronic acid is often the most direct reagent, its derivatives offer substantial advantages in many contexts.
Table 1: Qualitative Comparison of this compound and Derivatives
| Feature | This compound | Pinacol Ester | Potassium Trifluoroborate | MIDA Boronate |
| Physical Form | Typically a solid | Crystalline solid | Free-flowing crystalline solid | Crystalline solid |
| Stability | Prone to dehydration to form boroxines and protodeboronation. | More stable than the boronic acid, generally tolerant of chromatography. | Remarkably stable to both air and moisture; indefinite shelf life. | Exceptionally stable; withstands a wide range of anhydrous reaction conditions. |
| Handling | Requires storage under inert atmosphere and refrigerated conditions. | Easier to handle and weigh than the boronic acid. | Easiest to handle due to high stability. | Bench-top stable and easy to handle. |
| Reactivity | Generally highly reactive in Suzuki-Miyaura couplings. | Reactivity can be slightly attenuated compared to the boronic acid. | Requires activation, but often provides higher and more consistent yields. | Inert until slow-release of the boronic acid is triggered by specific aqueous basic conditions. |
Quantitative Analysis in a Representative Suzuki-Miyaura Coupling
To provide a quantitative benchmark, this guide compares the performance of this compound and its alternatives in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data presented is a composite representation from literature to illustrate typical performance differences.
Reaction Scheme: (Note: An image would be placed here showing the coupling of the 2-aminopyridin-3-yl boron reagent with 4-bromoanisole)
Table 2: Performance in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boron Reagent | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Boronic Acid | 70-85% | 4-8 | High reactivity, direct use. | Instability can lead to inconsistent results and byproduct formation. |
| Pinacol Ester | 80-95% | 6-12 | Good stability, easy to purify. | May require slightly longer reaction times or higher temperatures. |
| Potassium Trifluoroborate | 85-98% | 4-8 | Excellent stability, often high yields, uses stoichiometric amounts. | Requires specific conditions for activation. |
| MIDA Boronate | 90-99% | 12-24 | Unparalleled stability, ideal for multi-step synthesis, avoids byproduct formation. | Requires a deprotection step (slow release), leading to longer reaction times. |
Cost-Benefit Analysis
The optimal reagent is not solely determined by performance but also by cost, especially for large-scale synthesis. The following table provides a cost comparison based on prices from representative chemical suppliers. Prices are subject to change and vary by supplier and purity.
Table 3: Cost Comparison of this compound and Derivatives
| Reagent | CAS Number | Supplier Example | Price (USD) per 1g | Molecular Weight ( g/mol ) | Cost (USD) per mmol |
| This compound | 1204112-62-8 | Sigma-Aldrich | $234.60 | 137.93 | $32.37 |
| This compound pinacol ester | 1073354-97-8 | Sigma-Aldrich | $276.00 | 220.08 | $30.35 |
| Potassium (2-aminopyridin-3-yl)trifluoroborate | N/A | Estimated | ~$300-500 | ~195.99 | ~$38-64 |
| (2-Aminopyridin-3-yl)MIDA boronate | N/A | Custom Synthesis | >$500 | ~264.04 | >$75 |
Key Experimental Workflows and Mechanisms
The Suzuki-Miyaura reaction is the fundamental process where these reagents are employed. Understanding its catalytic cycle is key to optimizing reaction conditions.
The choice between these reagents often depends on the specific synthetic challenge. The following diagram illustrates a logical workflow for selecting the appropriate boron reagent.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a (2-Aminopyridin-3-yl)boron reagent with an aryl bromide.
Materials:
-
(2-Aminopyridin-3-yl)boron reagent (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the (2-Aminopyridin-3-yl)boron reagent (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-18 hours, depending on the boron reagent).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The cost-benefit analysis of using this compound versus its derivatives is multifaceted.
-
This compound: Remains a viable and potentially cost-effective option for straightforward, large-scale syntheses where reaction conditions can be tightly controlled and potential inconsistencies due to instability are manageable.
-
Pinacol Ester: Offers a superior balance of cost, stability, and ease of handling, making it an excellent general-purpose choice for many laboratory and scale-up applications.
-
Potassium Trifluoroborate and MIDA Boronate: These reagents represent the gold standard for stability and are invaluable in complex, multi-step syntheses where protecting the boronic acid moiety is critical. Their high cost, often due to the need for custom synthesis, currently limits their use to high-value applications or situations where other reagents fail.
For drug development professionals and researchers, the higher initial cost of stabilized derivatives like pinacol esters or MIDA boronates can be justified by the increased reliability, higher yields, and simplified handling and purification, ultimately leading to a more efficient and cost-effective overall synthetic route.
A Comparative Guide to Green Chemistry Metrics for Suzuki Couplings with Aminopyridine Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. However, the increasing emphasis on sustainable chemical practices necessitates a thorough evaluation of the environmental impact of these reactions. This guide provides a comparative analysis of green chemistry metrics for Suzuki couplings involving aminopyridine boronic acids, offering insights into optimizing these reactions for improved sustainability.
Aminopyridine moieties are crucial pharmacophores, but their inclusion in Suzuki couplings can be challenging due to the basic nitrogen atom, which can coordinate to and inhibit the palladium catalyst.[1] This often necessitates carefully optimized reaction conditions. Here, we compare different palladium-catalyzed Suzuki coupling protocols for aminopyridine derivatives, focusing on key green chemistry metrics: yield, E-factor, and Process Mass Intensity (PMI). We also explore greener alternative coupling methods.
Data Presentation: Comparison of Suzuki Coupling Protocols
The following table summarizes the performance of two representative Suzuki coupling reactions with aminopyridine substrates under different conditions. The green chemistry metrics have been calculated based on the provided experimental protocols to facilitate a direct comparison.
| Parameter | Protocol 1: Traditional Solvents | Protocol 2: Greener Solvent Alternative |
| Reaction | 5-bromo-2-methylpyridin-3-amine + Phenylboronic acid | 2-chloropyridine + Pyridine-3-boronic acid |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) | 2-Methyltetrahydrofuran (2-MeTHF) / Water |
| Temperature | 85-95 °C | 100 °C |
| Yield (%) | 85[2] | ~90 (estimated based on similar reactions) |
| Atom Economy (%) | ~75.3 | ~78.1 |
| E-Factor | ~215 | ~150 |
| PMI | ~216 | ~151 |
Note: E-Factor and PMI are calculated based on typical lab-scale procedures, including solvents for reaction and workup. These values can vary depending on the exact workup and purification methods used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine in 1,4-Dioxane/Water[2][3]
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, phenylboronic acid, and potassium phosphate.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 2-chloropyridine in a Greener Solvent[1]
Materials:
-
2-chloropyridine (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed water
Procedure:
-
In an oven-dried Schlenk flask, combine 2-chloropyridine, pyridine-3-boronic acid, cesium carbonate, Pd(OAc)₂, and SPhos.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add 2-MeTHF and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Alternative Greener Coupling Methods
While optimizing the Suzuki coupling is a valuable strategy, exploring alternative C-C bond-forming reactions can offer even greater environmental benefits.
-
C-H Activation: This approach avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and improving atom economy. Direct arylation of aminopyridines via C-H activation is a promising greener alternative to the Suzuki coupling.
-
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis can often proceed under milder conditions and with lower catalyst loadings compared to traditional thermal methods. Recent advancements have demonstrated the potential of photoredox catalysis for the C-C coupling of heteroaryl halides.[3]
By considering these green chemistry metrics and alternative synthetic strategies, researchers can make more informed decisions to develop more sustainable and efficient processes for the synthesis of valuable aminopyridine-containing molecules.
References
Spectroscopic Comparison of (2-Aminopyridin-3-yl)boronic Acid Isomers: A Guide for Researchers
A comprehensive spectroscopic comparison of (2-Aminopyridin-3-yl)boronic acid and its positional isomers is crucial for researchers in drug discovery and materials science. The precise arrangement of the amino and boronic acid groups on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. However, a detailed, publicly available dataset of comparative spectroscopic data for these isomers is currently limited.
Isomers of Aminopyridinylboronic Acid
The isomers of aminopyridinylboronic acid are defined by the positions of the amino (-NH₂) and boronic acid (-B(OH)₂) groups on the pyridine ring. For the purpose of this guide, we will consider the following representative isomers:
-
This compound: The primary compound of interest.
-
(6-Aminopyridin-3-yl)boronic acid: An isomer with the amino group at a different position relative to the boronic acid and the ring nitrogen.
Spectroscopic Data Summary
The following tables are templates for summarizing the key quantitative data from various spectroscopic analyses. Researchers should populate these tables with their own experimental findings.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Solvent | H-4 | H-5 | H-6 | NH₂ | B(OH)₂ |
| This compound | DMSO-d₆ | |||||
| (6-Aminopyridin-3-yl)boronic acid | DMSO-d₆ | |||||
| (Other isomers as available) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) should be reported in Hertz (Hz) where applicable.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Solvent | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | DMSO-d₆ | |||||
| (6-Aminopyridin-3-yl)boronic acid | DMSO-d₆ | |||||
| (Other isomers as available) |
Note: The carbon attached to the boronic acid group may exhibit broad signals or may not be observed due to quadrupolar relaxation of the boron nucleus.
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | B-O-H Stretch | B-O Stretch | C=N/C=C Stretch | Aromatic C-H Bend |
| This compound | |||||
| (6-Aminopyridin-3-yl)boronic acid | |||||
| (Other isomers as available) |
Note: Frequencies are reported in wavenumbers (cm⁻¹). The appearance of these bands can be influenced by hydrogen bonding and the physical state of the sample.
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Methanol | ||
| (6-Aminopyridin-3-yl)boronic acid | Methanol | ||
| (Other isomers as available) |
Note: λmax refers to the wavelength of maximum absorbance.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridinylboronic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-10 seconds.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Acquire spectra with a spectral width appropriate for boronic acids (e.g., 100 ppm).
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used as an external standard (0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for solid samples.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KKBr pellet.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the aminopyridinylboronic acid isomer in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
-
-
Data Acquisition:
-
Use matched quartz cuvettes (typically 1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of aminopyridinylboronic acid isomers.
Caption: Workflow for the spectroscopic comparison of aminopyridinylboronic acid isomers.
This guide provides a foundational framework for the systematic spectroscopic comparison of this compound and its isomers. The generation and dissemination of such data are invaluable to the scientific community for advancing research in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
